Fluoxymesteron
Description
Historical Context of Synthetic Androgen Research and Development
The quest to understand and synthesize androgens, the hormones responsible for male characteristics, has a rich history rooted in early endocrinology. capes.gov.br As early as the 19th century, experiments involving testicular transplants in animals suggested the existence of a blood-borne substance influencing male traits. auajournals.org The early 20th century saw a surge in hormone research, leading to the isolation of testosterone (B1683101) from bull testes in 1935. researchgate.net This breakthrough was quickly followed by its chemical synthesis, paving the way for the development of synthetic androgens. auajournals.orgresearchgate.net
The initial drive for creating synthetic androgens was to enhance the anabolic (tissue-building) properties of testosterone while minimizing its androgenic (masculinizing) effects. medscape.com This led to a plethora of new compounds being synthesized and studied from the 1950s onwards. medscape.com Fluoxymesterone (B1673463) itself was first described in 1956 and introduced for medical use in 1957. wikipedia.org Initial research highlighted its oral activity and potent androgenic properties, which were reported to be greater than those of methyltestosterone. sci-hub.se
Chemical Classification within Anabolic-Androgenic Steroids: A Research Perspective
From a chemical standpoint, fluoxymesterone is classified as a synthetic anabolic-androgenic steroid (AAS). wikipedia.org It is a derivative of testosterone, specifically a 17α-alkylated androstane (B1237026) steroid. wikipedia.org Its systematic IUPAC name is (8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one. nih.gov
The key structural modifications that distinguish fluoxymesterone from testosterone are:
A fluoro group at the C9α position . wikipedia.org
A hydroxyl group at the C11β position . wikipedia.org
A methyl group at the C17α position . wikipedia.org
The C17α-methylation is a crucial feature that inhibits first-pass metabolism in the liver, rendering the compound orally bioavailable. wikipedia.orgdrugbank.com The 9α-fluoro and 11β-hydroxyl groups are structural features it shares with corticosteroids, which contributes to its unique biological activity profile. wikipedia.org
Table 1: Chemical Classification of Fluoxymesterone
| Category | Description |
|---|---|
| Main Class | Anabolic-Androgenic Steroid (AAS) wikipedia.org |
| Parent Compound | Testosterone wikipedia.org |
| Key Structural Features | 17α-alkylated, 9α-fluorinated, 11β-hydroxylated wikipedia.org |
| Chemical Formula | C₂₀H₂₉FO₃ rxlist.com |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one nih.gov |
Significance of Fluoxymesterone in Steroid Biology and Analytical Chemistry Research
Fluoxymesterone is a subject of significant interest in both steroid biology and analytical chemistry for several reasons.
In steroid biology , its unique structure and potent activity make it a valuable tool for studying androgen receptor (AR) signaling. patsnap.com It acts as an agonist of the AR, the biological target for androgens like testosterone. wikipedia.org By binding to the AR, it initiates a cascade of events leading to increased protein synthesis and nitrogen retention in muscles. patsnap.com Research has shown that fluoxymesterone is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), which is responsible for inactivating glucocorticoids. oup.comresearchgate.net This interaction can lead to cortisol-induced activation of the mineralocorticoid receptor, providing a model for studying steroid hormone cross-reactivity and its physiological consequences. oup.comresearchgate.net
In analytical chemistry , the detection of fluoxymesterone and its metabolites is a key focus, particularly in the context of anti-doping science. wikipedia.org The development of sensitive and specific analytical methods is crucial for identifying its use. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely employed. wikipedia.orghelsinki.fi Research in this area focuses on identifying unique metabolites and improving extraction and detection methods from biological matrices like urine. researchgate.netresearchgate.net For instance, fluoxymesterone can be used as an internal standard in the analysis of other corticosteroids. dshs-koeln.de
Overview of Key Research Domains for Comprehensive Compound Characterization
A thorough understanding of fluoxymesterone from a research perspective requires investigation across several key domains:
Synthesis and Derivatization: Research into novel and efficient synthetic pathways for fluoxymesterone and its derivatives is ongoing. google.com This includes exploring different starting materials and reaction conditions to improve yield and purity.
Metabolism and Pharmacokinetics: Elucidating the metabolic fate of fluoxymesterone in various biological systems is a critical area of research. wikipedia.org Studies have identified major metabolic pathways including 6β-hydroxylation, 5α- and 5β-reduction, and 11β-hydroxy-oxidation. wikipedia.org Understanding its metabolites is essential for developing effective detection methods. researchgate.net
Mechanism of Action: While it is known to be an AR agonist, further research is needed to fully understand the downstream signaling pathways it modulates. patsnap.com Its interaction with other receptors, such as the glucocorticoid receptor, is also an active area of investigation. wikipedia.org
Analytical Method Development: Continuous improvement of analytical techniques is necessary to detect ever-smaller quantities of fluoxymesterone and its metabolites. helsinki.fi This includes the development of novel extraction techniques and the use of high-resolution mass spectrometry. helsinki.firesearchgate.net
Table 2: Key Research Findings on Fluoxymesterone
| Research Domain | Key Findings |
|---|---|
| Mechanism of Action | Potent agonist of the androgen receptor. wikipedia.org Inhibits 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2). oup.comresearchgate.net |
| Metabolism | Major pathways include 6β-hydroxylation, 5α- and 5β-reduction, and 11β-hydroxy-oxidation. wikipedia.org Known active metabolites include 5α-dihydrofluoxymesterone and 11-oxofluoxymesterone. wikipedia.org |
| Analytical Detection | Commonly detected using GC-MS and LC-MS/MS. wikipedia.orghelsinki.fi Research focuses on identifying unique urinary metabolites for improved detection. researchgate.net |
| Structural Characteristics | Orally active due to C17α-methylation. wikipedia.org Possesses structural similarities to corticosteroids. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H29FO3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(9R,10S,13S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14?,15?,16?,17-,18-,19-,20-/m0/s1 |
InChI Key |
YLRFCQOZQXIBAB-FPLGDIQVSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3[C@@]2(C(C[C@]4(C3CC[C@]4(C)O)C)O)F |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Fluoxymesterone
Established Total Synthesis Pathways of Fluoxymesterone (B1673463)
The total synthesis of fluoxymesterone is a complex process that has been refined over time. It typically starts from commercially available steroid intermediates and involves a series of chemical transformations to introduce the key functional groups and establish the correct stereochemistry.
Starting Materials and Chemical Precursors
The most common starting material for the synthesis of fluoxymesterone is androstenedione (B190577). wikipedia.org Another key precursor that can be utilized is 11α-hydroxy-4-androsten-3,17-dione (11α-hydroxy-4AD), which is also derived from readily available steroid sources. chemicalbook.comgoogle.com The selection of the starting material can influence the initial steps of the synthetic route.
Key Reaction Steps and Intermediate Compounds
The synthesis of fluoxymesterone from androstenedione involves several key transformations:
Microbiological Hydroxylation: The synthesis often begins with the microbiological oxidation of androstenedione, which introduces a hydroxyl group at the 11α-position to form 11α-hydroxyandrostenedione. wikipedia.org
Oxidation: The newly introduced 11α-hydroxyl group is then oxidized to a ketone, yielding adrenosterone (B1665554) (3,11,17-triketone). wikipedia.org
Enamine Formation: To protect the 3-keto group during subsequent steps, it is reacted with pyrrolidine (B122466) to form an enamine. wikipedia.org This regioselective reaction is directed by the steric hindrance of the methyl groups on the steroid scaffold. wikipedia.org
Alkylation and Reduction: The 17-keto group is then alkylated using a Grignard reagent, and the 11-keto group is reduced back to a hydroxyl group. wikipedia.org
Deprotection and Dehydration: The protective enamine group at the 3-position is hydrolyzed to regenerate the ketone. The 11α-hydroxyl group is then tosylated and eliminated to form a double bond between C9 and C11. chemicalbook.com
Epoxidation: The C9-C11 double bond is converted to an epoxide. chemicalbook.com
Fluorination: The final key step is the opening of the epoxide ring with hydrogen fluoride (B91410), which introduces the 9α-fluoro group and regenerates the 11β-hydroxyl group to yield fluoxymesterone. chemicalbook.com
A number of intermediate compounds are generated throughout this process, including:
11α-Hydroxyandrostenedione wikipedia.org
Adrenosterone wikipedia.org
The 3-enamine of adrenosterone wikipedia.org
11α,17β-Dihydroxy-17α-methylandrost-4-en-3-one chemicalbook.com
17α-Methylandrost-4,9(11)-diene-17β-ol-3-one chemicalbook.com
9β,11β-Epoxy-17α-methylandrost-4-ene-17β-ol-3-one chemicalbook.com
Stereoselective Transformations and Control of Chirality
The stereochemistry of fluoxymesterone is critical to its function. The synthesis employs several stereoselective reactions to ensure the correct spatial arrangement of the substituents.
The 11α-hydroxylation is a highly stereospecific microbiological process. wikipedia.org
The reduction of the 11-ketone is controlled to produce the desired 11β-hydroxyl configuration.
The opening of the 9β,11β-epoxide ring by hydrogen fluoride proceeds with high stereoselectivity to give the 9α-fluoro and 11β-hydroxyl groups. chemicalbook.com This occurs through an SN2-type mechanism where the fluoride ion attacks the α-face of the epoxide ring.
Strategic Incorporation of Fluorine and Methyl Groups
The introduction of the 9α-fluoro and 17α-methyl groups are defining features of fluoxymesterone's structure, contributing to its unique properties.
Methods for 9α-Fluorination
The introduction of the 9α-fluoro group is a crucial step that significantly enhances the biological activity of the steroid. nih.gov The most common method involves the reaction of a 9,11-epoxide intermediate with hydrogen fluoride. chemicalbook.com This reaction proceeds via an SN2 mechanism, leading to the trans-diaxial opening of the epoxide ring and the formation of the 9α-fluoro-11β-hydroxy functionality. chemicalbook.com
Alternative electrophilic fluorinating agents, such as N-fluoropyridinium triflate, have also been explored for direct fluorination at the 9α-position of steroid precursors. orgsyn.org
Techniques for 17α-Methylation
The 17α-methyl group is introduced to increase the oral bioavailability of the compound by sterically hindering the oxidation of the 17β-hydroxyl group. researchgate.net This is typically achieved through a Grignard reaction, where a methylmagnesium halide (e.g., methylmagnesium iodide) is reacted with a 17-keto steroid precursor. wikipedia.orgchemicalbook.com This reaction adds a methyl group to the α-face of the D-ring, resulting in the desired 17α-methyl-17β-hydroxy configuration. This alkylation is a standard and effective method for introducing alkyl groups at the C17 position of the steroid nucleus. wikipedia.orgchemicalbook.com
Rational Design and Synthesis of Fluoxymesterone Analogs for Structure-Activity Probes
The rational design of Fluoxymesterone analogs is a key strategy for understanding its interaction with the androgen receptor (AR) and for developing new therapeutic agents. nih.govnih.gov By systematically modifying the steroidal core of Fluoxymesterone, researchers can investigate the specific structural features that govern its biological activity. wiley-vch.denih.gov This approach is crucial for creating selective androgen receptor modulators (SARMs), which aim to dissociate the anabolic effects from the androgenic ones. nih.gov
The synthesis of these analogs often involves multi-step processes starting from related steroid precursors. google.com Key modifications include altering substituents at various positions on the steroid nucleus. For instance, the introduction of a 9α-fluoro group and an 11β-hydroxy group to the testosterone (B1683101) backbone significantly enhances oral activity compared to 17α-methyltestosterone. wiley-vch.de
Structure-activity relationship (SAR) studies have been instrumental in this field. nih.gov For example, research into other steroidal compounds has shown that modifications, such as the introduction of halogen atoms or cyano groups, can dramatically alter biological activity, including antiandrogenic or enzyme-inhibiting properties. mdpi.com While not always directly involving Fluoxymesterone, these studies provide a framework for its potential modification. The goal is often to create probes that can help elucidate the conformational changes in the AR upon binding or to develop compounds with a more desirable activity profile. nih.gov
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis, play a role in predicting the biological activity of newly designed analogs before their synthesis, thereby streamlining the discovery process. mdpi.com The design process also considers the potential for resistance mechanisms. For instance, mutations in the ligand-binding domain of the androgen receptor can alter the response to existing drugs, a challenge that rational drug design seeks to overcome by creating more resilient compounds. frontiersin.orgelifesciences.org
Below is a table summarizing key structural modifications on the androstane (B1237026) skeleton, the basis for Fluoxymesterone, and their observed impact on activity, derived from studies on various androgen analogs.
| Modification Site | Modification | Observed Effect on Activity | Reference |
| C9 | 9α-Fluoro | Increased oral activity and anabolic potency. | wiley-vch.de |
| C11 | 11β-Hydroxy | Contributes to enhanced activity in conjunction with 9α-fluoro group. | wiley-vch.de |
| C17 | 17α-Methyl | Confers oral bioavailability. | wiley-vch.dewikipedia.org |
| C4 | 4-Chloro | Used in some clinically applied chlorinated androgens. | wiley-vch.de |
| C7 | 7β,17α-Dimethyl | Results in a very weak androgenic agent. | wiley-vch.de |
Advanced Synthetic Methodologies and Yield Optimization for Research-Grade Material
The production of research-grade Fluoxymesterone and its analogs necessitates advanced and efficient synthetic routes. The classical synthesis of Fluoxymesterone starts from androstenedione and involves several key transformations. wikipedia.org A crucial step is the introduction of the 9α-fluoro and 11β-hydroxyl groups. This is often achieved through a multi-step sequence that includes the formation of an epoxide ring followed by a ring-opening reaction with a fluoride source. wikipedia.org
Modern synthetic strategies focus on improving the efficiency, selectivity, and yield of these reactions. For instance, patents describe methods starting from 11α-hydroxy-4-androstenedione (11α-hydroxy-4AD), involving steps like dehydration to create a 9,11-double bond, protection of the 3-keto group, a Grignard reaction at the 17-position, and subsequent hydrolysis. google.com
Yield optimization is a critical aspect of preparing research-grade material. This involves carefully controlling reaction conditions, such as solvents, temperature, and catalysts, for each synthetic step. For example, the hydrolysis of protecting groups is often conducted under reflux conditions with specific acidic reagents to ensure high conversion. google.com The use of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) is essential for the purification and characterization of the final product and any intermediates, ensuring the high purity required for biological assays. oup.com
The table below outlines a generalized synthetic sequence for Fluoxymesterone, highlighting the types of reactions involved.
| Step | Starting Material | Key Transformation | Intermediate/Product | Reference |
| 1 | Androstenedione | 11α-Hydroxylation | 11α-Hydroxyandrostenedione | wikipedia.org |
| 2 | 11α-Hydroxyandrostenedione | Sulfonylation & Elimination | 9,11-Dehydroandrostenedione | wikipedia.org |
| 3 | 9,11-Dehydroandrostenedione | Halohydrin Formation | Bromohydrin intermediate | wikipedia.org |
| 4 | Bromohydrin intermediate | Epoxidation | 9β,11β-Epoxide | wikipedia.org |
| 5 | 9β,11β-Epoxide | Fluorinative Ring Opening | Fluoxymesterone | wikipedia.org |
| 6 | 11α-hydroxy-4AD | Dehydration & Protection | Protected Δ⁹ ¹¹-intermediate | google.com |
Molecular and Cellular Mechanisms of Action
Androgen Receptor (AR) Interactions and Transduction
Fluoxymesterone (B1673463), a synthetic anabolic-androgenic steroid (AAS), exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily of transcription factors. patsnap.com The subsequent cascade of molecular events modulates gene expression in target tissues, leading to the physiological and therapeutic effects associated with the compound. patsnap.com
Direct Ligand Binding to Androgen Receptor
As a derivative of testosterone (B1683101), fluoxymesterone functions as an agonist of the androgen receptor. wikipedia.org Like other androgens, it is highly lipid-soluble, allowing it to enter target cells via passive diffusion to interact with the intracellular receptor. nih.govpharmacompass.com
Fluoxymesterone exhibits a complex relationship with the androgen receptor. Despite its potent in vivo effects, studies have shown that it possesses a relatively low binding affinity for the AR compared to other androgens. ncats.iooup.com Its actions are nonetheless mediated by the AR, which may be attributable to its long elimination half-life of approximately 9.2 hours. wikipedia.orgncats.io Research indicates fluoxymesterone has very low affinity for human serum sex hormone-binding globulin (SHBG), with less than 5% of the binding affinity of testosterone. wikipedia.org
In comparative studies, the relative binding affinity (RBA) of fluoxymesterone for the androgen receptor was found to be weak in various tissues. oup.com
Table 1: Relative Binding Affinity (RBA) of Fluoxymesterone for the Androgen Receptor in Different Tissues
| Tissue | Relative Binding Affinity (RBA) |
|---|---|
| Rat Skeletal Muscle | 0.02 |
| Rabbit Skeletal Muscle | 0.02 |
| Rat Prostate | 0.02 |
Data sourced from Saartok T, Dahlberg E, Gustafsson JA (1984). oup.com
The mechanism of action begins when fluoxymesterone binds to the androgen receptor located within the cytoplasm of the cell. patsnap.comnih.gov This binding event induces a conformational change in the receptor protein, leading to the formation of an activated steroid-receptor complex. patsnap.com
Nuclear Translocation of Ligand-Receptor Complex
Following its activation, the fluoxymesterone-AR complex translocates from the cytoplasm into the cell nucleus. patsnap.comnih.govpharmacompass.com This process is a critical step for the complex to access the cell's genetic material and execute its function as a transcription factor. pharmacompass.com
Interaction with Hormone Response Elements (HREs) and Gene Transcription Modulation
Once inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) located on the chromosomes. patsnap.comnih.govpharmacompass.com This interaction allows the complex to function as a ligand-activated transcription factor, modulating the transcription of androgen-responsive target genes. patsnap.com By binding to these HREs, the complex can either initiate or suppress the transcription of specific genes, thereby altering the synthesis of messenger RNA (mRNA) and, consequently, proteins. nih.govpharmacompass.com
Influence on Protein Synthesis and Anabolism in Cellular Models
The modulation of gene transcription by the fluoxymesterone-AR complex directly influences cellular protein metabolism. pharmacompass.comdrugbank.com The primary outcomes include an increase in protein anabolism and a decrease in the catabolism of amino acids. nih.govdrugbank.com This is achieved by stimulating the synthesis of certain proteins and potentially decreasing the synthesis of others. pharmacompass.comdrugbank.com These actions lead to a state of positive nitrogen balance and the retention of other key elements like potassium and phosphorus, which are crucial for muscle repair and growth. nih.govdrugbank.compatsnap.com The stimulation of protein synthesis is a cornerstone of the anabolic effects observed with fluoxymesterone, leading to increases in muscle mass and strength. patsnap.compatsnap.com
Interaction with Other Endogenous Steroid Receptors and Enzymes (Theoretical and In Vitro)
Fluoxymesterone's biological activity extends beyond its primary interaction with the androgen receptor (AR). In theoretical models and in vitro studies, it has been shown to interact with other endogenous steroid receptors and enzymatic pathways, which contributes to its unique pharmacological profile.
Estrogen Receptor Modulation (Competitive Inhibition or Reduction)
The interaction between fluoxymesterone and estrogen receptors (ER) is complex and not fully elucidated. The antitumor activity of fluoxymesterone in treating breast cancer appears to be related to the reduction or competitive inhibition of estrogen receptors or their production. nih.gov In estrogen receptor-positive (ER+) breast cancer, the androgen-androgen receptor (AR) complex is thought to act as a suppressor of ER activity. aacrjournals.org This suggests an indirect mechanism of modulation, where fluoxymesterone, by activating the AR, can interfere with ER-driven cancer cell proliferation. aacrjournals.orgnih.gov
However, the direct interaction is not straightforward. One clinical study in men found that administration of fluoxymesterone did not lead to significant changes in plasma estrogen levels, suggesting it does not systemically alter estrogen concentrations. nih.gov Paradoxically, while the compound is not supposed to have estrogenic effects, there are isolated case reports of gynecomastia associated with its use, though the underlying mechanism may not be related to direct estrogenic activity. wikipedia.org Research into fluoxymesterone's efficacy in ER+ metastatic breast cancer that has become refractory to contemporary hormonal therapies suggests it can provide clinical benefit, though this effect was not significantly correlated with the level of AR expression in the tumors. nih.gov
Prolactin Receptor Interaction
Similar to its effects on estrogen receptors, the antitumor action of fluoxymesterone may involve the competitive inhibition or reduction of prolactin receptors. nih.gov This interaction is considered a potential mechanism for its therapeutic effects in certain types of breast cancer where prolactin signaling can be a driver of growth. However, evidence from human studies complicates this picture. In a study involving hypogonadal and normal men, fluoxymesterone administration had no effect on the prolactin (PRL) response to thyrotropin-releasing hormone (TRH). nih.gov This finding suggests that androgens like fluoxymesterone are not a primary cause of the differing prolactin responses observed between men and women, indicating that its interaction with the prolactin receptor may be specific to certain tissues or conditions and not a systemic effect. nih.gov
Aromatase Inhibition Mechanisms
Fluoxymesterone is widely reported to be a non-aromatizable steroid. wikipedia.org Aromatase is the enzyme responsible for converting androgens into estrogens. The molecular structure of fluoxymesterone, specifically the presence of a hydroxyl group at the C11β position, is believed to cause steric hindrance. wikipedia.org This structural feature prevents the molecule from effectively binding to the active site of the aromatase enzyme, thereby blocking its conversion into estrogenic metabolites. wikipedia.org This inherent resistance to aromatization is a key aspect of its mechanism, distinguishing it from testosterone and other androgens that do undergo this conversion.
5α-Reductase Substrate and Conversion to Dihydro Metabolites
Table 1: Summary of Fluoxymesterone's Interactions with Receptors and Enzymes
| Receptor / Enzyme | Interaction Type | Resulting Effect | Supporting Evidence |
|---|---|---|---|
| Estrogen Receptor (ER) | Competitive Inhibition / Reduction (Theoretical) | Antitumor activity in ER+ breast cancer. nih.govnih.gov | The androgen-AR complex may suppress ER signaling. aacrjournals.org |
| Prolactin Receptor (PRL) | Competitive Inhibition / Reduction (Theoretical) | Potential antitumor activity. nih.gov | No significant effect on TRH-stimulated prolactin release in men. nih.gov |
| Aromatase | Non-substrate | Resistance to conversion into estrogens. | Steric hindrance from the C11β hydroxyl group prevents enzyme binding. wikipedia.org |
| 5α-Reductase | Substrate | Conversion to an active metabolite. | Metabolized into 5α-dihydrofluoxymesterone in androgenic tissues. wikipedia.orgwikipedia.org |
Effects on Cellular Metabolism Beyond Receptor Binding
The influence of fluoxymesterone on cellular metabolism is significant, particularly concerning protein and nitrogen balance. These effects are a direct consequence of its primary action at the androgen receptor, which initiates a cascade of downstream cellular events.
Nitrogen Retention Mechanisms in Cellular Systems
A primary metabolic effect of fluoxymesterone is the promotion of nitrogen retention within cells. patsnap.comswolverine.compatsnap.com This is achieved through the modulation of protein metabolism; the compound increases protein anabolism (synthesis) and decreases protein catabolism (breakdown). nih.govrxlist.com The underlying mechanism begins with the binding of fluoxymesterone to intracellular androgen receptors. patsnap.com This hormone-receptor complex then translocates into the cell nucleus, where it binds to specific DNA sequences known as hormone response elements. patsnap.com This binding regulates the transcription of target genes, ultimately stimulating the synthesis of proteins. patsnap.compatsnap.com By shifting the balance towards protein synthesis and away from protein degradation, a state of positive nitrogen balance is achieved. rxlist.com This means more nitrogen is retained by the body, which is crucial for the repair and growth of tissues, particularly muscle. swolverine.compatsnap.com
Mineral Retention (e.g., Calcium, Sodium, Potassium, Phosphorus) Studies in In Vitro Models
Fluoxymesterone influences the retention of several key minerals, including sodium, potassium, phosphorus, and calcium. nih.gov A primary molecular mechanism underlying its effect on sodium and water retention involves its interaction with the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). researchgate.netoup.comnih.gov This enzyme is responsible for the inactivation of cortisol to cortisone. oup.com
In vitro studies have demonstrated that fluoxymesterone is a potent inhibitor of human 11β-HSD2. researchgate.netnih.gov By inhibiting this enzyme, fluoxymesterone prevents the breakdown of cortisol. oup.com The resulting elevated local concentrations of cortisol can then illicitly activate mineralocorticoid receptors (MR), which are normally intended to bind aldosterone. researchgate.netnih.gov This cortisol-induced activation of the MR can lead to electrolyte disturbances, including sodium and water retention. oup.comnih.gov
Research has shown that this inhibitory effect is significantly more potent on the human enzyme than on its rodent counterparts. oup.comnih.gov For instance, in vitro measurements in rat kidney microsomes showed an approximately 80-fold lower inhibitory potential for fluoxymesterone compared to the human enzyme. oup.com This suggests that findings from rodent models may not accurately reflect the compound's effects on human mineral balance. nih.gov
Further studies using various human cell lines have quantified the inhibitory potency of fluoxymesterone on 11β-HSD2. The half-maximal inhibitory concentration (IC₅₀) varies depending on the cellular model, but consistently demonstrates a potent effect. oup.comnih.gov
| Cell Model | IC₅₀ Value (nM) | Source |
|---|---|---|
| Cell Lysates (recombinant human 11β-HSD2) | 60–100 | oup.comnih.gov |
| Intact SW-620 Cells (colon carcinoma) | 160 | oup.comnih.gov |
| Intact MCF-7 Cells (breast cancer) | 530 | oup.comnih.gov |
Decreased Amino Acid Catabolism in Cellular Pathways
Fluoxymesterone contributes to a state of positive nitrogen balance within the body by influencing both protein synthesis and the breakdown of amino acids. nih.gov The primary mechanism is the stimulation of protein anabolism, which is the process of building complex proteins from simpler amino acids. nih.govpatsnap.com By promoting the rate of protein synthesis, fluoxymesterone increases the cellular utilization of amino acids for building tissues. patsnap.com
A key indicator of this effect is the retention of nitrogen, as nitrogen is a fundamental component of amino acids. nih.govpatsnap.com By decreasing the breakdown of amino acids and reducing the excretion of their nitrogenous waste products, fluoxymesterone promotes nitrogen retention in muscle and other tissues. patsnap.com This shift in metabolic balance away from catabolism and towards anabolism is a central feature of its anabolic activity. nih.govpatsnap.com
| Cellular Process | Effect of Fluoxymesterone | Metabolic Outcome | Source |
|---|---|---|---|
| Protein Anabolism | Increases | Enhanced protein synthesis | nih.govpatsnap.com |
| Amino Acid Catabolism | Decreases | Reduced breakdown of amino acids | nih.gov |
| Nitrogen Balance | Promotes Retention | Positive nitrogen balance | nih.govpatsnap.com |
Biotransformation and Metabolite Profiling of Fluoxymesterone
Major Metabolic Pathways of Fluoxymesterone (B1673463)
The metabolism of fluoxymesterone proceeds through several major pathways, including hydroxylation and reduction reactions. These processes alter the structure of the parent compound, increasing its water solubility and preparing it for elimination from the body.
Hydroxylation Reactions (e.g., 6β-hydroxylation, 16-hydroxylation, 11β-hydroxy-oxidation)
Hydroxylation, the addition of a hydroxyl (-OH) group to the steroid nucleus, is a primary route of fluoxymesterone metabolism. Research has shown that 6β-hydroxylation is a major metabolic pathway for fluoxymesterone in humans. nih.gov In addition to 6β-hydroxylation, 16-hydroxylation has also been identified as a significant metabolic route, particularly in equine species where mono- and di-hydroxylated products at the C-16 position have been observed. nih.gov Furthermore, oxidation of the existing 11β-hydroxyl group, referred to as 11β-hydroxy-oxidation, is another key metabolic transformation. wikipedia.orgpdr.netresearchgate.net
Reduction Reactions (e.g., 4-ene-reduction, 3-keto-reduction, 5α- and 5β-reduction)
Reduction reactions also play a critical role in the biotransformation of fluoxymesterone. These include the reduction of the double bond at the 4-ene position and the reduction of the 3-keto group. wikipedia.orgpdr.netresearchgate.net The A-ring of the steroid can undergo both 5α- and 5β-reduction, leading to the formation of different stereoisomers. wikipedia.org These reduction pathways are significant in altering the biological activity and clearance of the compound.
Resistance to Hepatic Metabolism due to 17α-Alkylation
The chemical structure of fluoxymesterone includes a methyl group at the 17α-position. swolverine.com This 17α-alkylation is a key modification that sterically hinders the enzymatic degradation of the steroid in the liver. swolverine.compatsnap.comnih.gov This structural feature increases the oral bioavailability of fluoxymesterone by allowing it to withstand first-pass metabolism. swolverine.compatsnap.com While this modification enhances its efficacy when taken orally, it also contributes to its hepatotoxic potential. swolverine.compatsnap.com
Characterization of Specific Metabolites
The metabolic processes described above result in the formation of numerous metabolites. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), have been instrumental in identifying and characterizing these compounds in urine samples. nih.govdshs-koeln.de
11-Oxofluoxymesterone: Formation and Significance
One of the notable metabolites of fluoxymesterone is 11-oxofluoxymesterone. wikipedia.orgoup.comwikipedia.org This metabolite is formed through the oxidation of the 11β-hydroxyl group of the parent compound. oup.com Studies have shown that the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) is capable of metabolizing fluoxymesterone to 11-oxofluoxymesterone. oup.comresearchgate.net The formation of this metabolite is significant as it represents a unique pathway among anabolic androgenic steroids and can serve as a specific marker for fluoxymesterone use. oup.com
5α-Dihydrofluoxymesterone
Another important active metabolite is 5α-dihydrofluoxymesterone. wikipedia.orgwikipedia.org This compound is formed through the action of the enzyme 5α-reductase on fluoxymesterone. wikipedia.org This conversion is analogous to the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org The formation of 5α-dihydrofluoxymesterone potentiates the androgenic effects of the parent drug in tissues that are rich in 5α-reductase, such as the skin, hair follicles, and prostate. wikipedia.org
16-Hydroxy Metabolites and Other Hydroxylated Products
The biotransformation of fluoxymesterone involves extensive hydroxylation, a key phase I metabolic reaction. This process introduces hydroxyl (-OH) groups onto the steroid's core structure, increasing its polarity and facilitating subsequent metabolic steps. Research has identified several hydroxylated metabolites, with hydroxylation at the C-16 position being a notable pathway, particularly in equine species. researchgate.netnih.govsigmaaldrich.com
In horses, studies have revealed that after oral administration, fluoxymesterone is heavily metabolized, and the parent compound is often not detectable in urine. nih.govsigmaaldrich.com Instead, two major metabolites are a mono-hydroxylated and a di-hydroxylated product. nih.govsigmaaldrich.comresearchgate.net One of the primary sites for this hydroxylation has been confirmed as the C-16 position. nih.govsigmaaldrich.comresearchgate.net The formation of these 16-hydroxy metabolites is a significant route of biotransformation in this species. researchgate.net
In humans, the metabolic profile also includes a variety of hydroxylated products. 6β-hydroxylation is considered a primary metabolic pathway. wikipedia.org The resulting metabolite, 6β-Hydroxyfluoxymesterone, is formed through the action of hepatic cytochrome P450 enzymes. Furthermore, recent advanced analytical techniques have identified a dihydroxylated metabolite, 6,16-dihydroxylated fluoxymesterone, in human urine. researchgate.netnih.gov This finding is significant as this metabolite was previously thought to be exclusive to equine urine. researchgate.netnih.gov
Other identified hydroxylated products in humans result from reactions such as 11-hydroxy-oxidation. wikipedia.orgpdr.net The enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) is capable of oxidizing the 11β-hydroxyl group of fluoxymesterone to produce 11-oxofluoxymesterone. oup.comoup.com
The table below summarizes key hydroxylated metabolites of fluoxymesterone.
| Metabolite | Position of Hydroxylation | Species Detected In | Citation |
| 16-hydroxyfluoxymesterone | C-16 | Equine | researchgate.net |
| 6β-Hydroxyfluoxymesterone | C-6 | Human | wikipedia.org |
| 6,16-dihydroxylated fluoxymesterone | C-6, C-16 | Human, Equine | researchgate.netnih.gov |
| 11-oxofluoxymesterone | C-11 (Oxidation) | Human | oup.comoup.com |
Phase II Metabolic Conjugation (e.g., Glucuronide Formation)
Following Phase I metabolism, which introduces or exposes functional groups, fluoxymesterone and its metabolites undergo Phase II conjugation reactions. anu.edu.au These reactions involve attaching endogenous molecules to the steroid, which significantly increases water solubility and facilitates excretion from the body. abdn.ac.uknottingham.ac.uklongdom.org The most common Phase II pathways for fluoxymesterone are glucuronidation and sulfation. nih.govpdr.net
Glucuronide formation is a prominent Phase II metabolic route for fluoxymesterone in both humans and horses. nih.govsigmaaldrich.compdr.net In this process, glucuronic acid is attached to the metabolite. drughunter.com In equine metabolism, the formation of glucuronide conjugates is common for the hydroxylated metabolites. nih.govsigmaaldrich.comresearchgate.net In humans, less than 5% of a given dose is excreted in the urine as a glucuronide conjugate within a 24-hour period. nih.govpharmacompass.com Fluoxymesterone is predominantly excreted as a 17-beta-glucuronide. pdr.net
Sulfate (B86663) conjugation is another key Phase II pathway. nih.govanu.edu.au This process, which involves the addition of a sulfate group, is also observed for fluoxymesterone metabolites. nih.gov In humans, the compound is also excreted as a 17-beta-sulfate. pdr.net Research suggests that sulfation of metabolites may be a more dominant pathway in horses compared to humans. researchgate.net
The table below outlines the primary Phase II conjugation pathways for fluoxymesterone.
| Conjugation Type | Endogenous Molecule | Species Observed In | Citation |
| Glucuronidation | Glucuronic Acid | Human, Equine | nih.govsigmaaldrich.compdr.net |
| Sulfation | Sulfate Group | Human, Equine | nih.govpdr.netanu.edu.au |
Comparative Metabolism Across Research Species (e.g., Human vs. Equine vs. Rodent)
The metabolism of fluoxymesterone exhibits notable differences across various species, including humans, equines, and rodents. These variations are crucial for understanding the biotransformation and for developing effective detection methods in different contexts.
Human Metabolism: In humans, fluoxymesterone is metabolized primarily through several key pathways: 6β-hydroxylation, A-ring reduction (5α- and 5β-reduction), 3-keto-reduction, and 11-hydroxy-oxidation. wikipedia.org The parent drug is typically not detectable in urine for more than a day after administration, but its metabolites can be found for at least five days. researchgate.net Recently, twelve metabolites, including the parent drug, have been detected in human urine samples using advanced mass spectrometry techniques. nih.gov Among these are newly identified structures such as 9-fluoro-17β-ol-17-methyl-11-en-5α-androstan-3-one and 9-fluoro-17β-ol-17-methyl-11-en-5β-androstan-3-one. researchgate.netnih.gov Notably, a 6,16-dihydroxylated metabolite, once thought to be specific to horses, has also been identified in humans. researchgate.netnih.gov The enzyme 11β-HSD2 metabolizes fluoxymesterone to 11-oxofluoxymesterone. oup.com
Equine Metabolism: In horses, the metabolism of fluoxymesterone is extensive, and like in humans, the parent compound is generally not found in urine. nih.govsigmaaldrich.com A major characteristic of equine metabolism is the prominence of 16-hydroxylation, leading to mono- and di-hydroxylated products. researchgate.netnih.govsigmaaldrich.com Another significant metabolite identified in horse urine is 9α-fluoro-17,17-dimethyl-18-norandrostane-4,13-dien-11β-ol-3-one, which has been suggested as a useful target for doping tests. researchgate.netnih.gov Phase II conjugation, particularly glucuronide formation, is also a common metabolic step in horses. nih.govsigmaaldrich.com While there are similarities in the types of reactions (hydroxylation, conjugation), the specific metabolites and their prevalence can differ from humans. researchgate.net For instance, sulfation is reported to be a more predominant pathway in horses than in humans. researchgate.net
Rodent Metabolism: Information on fluoxymesterone metabolism in rodents is less detailed compared to humans and horses. However, species-specific differences in enzyme activity are important considerations. For example, fluoxymesterone is a potent inhibitor of human 11β-HSD2 but not of the rat and mouse enzymes. oup.com This highlights the importance of assessing species-specific differences when conducting animal studies. oup.com While human and rodent livers both secrete sex hormone-binding globulin (SHBG), which binds androgens, there are differences in its secretion sites and potential influence on metabolism. nih.gov
The following table provides a comparative overview of fluoxymesterone metabolism.
| Metabolic Feature | Human | Equine | Rodent | Citation |
| Primary Phase I Pathways | 6β-hydroxylation, A-ring reduction, 11-hydroxy-oxidation | 16-hydroxylation | Data limited; species-specific enzyme activity differs from humans. | researchgate.netnih.govwikipedia.orgoup.com |
| Key Identified Metabolites | 6β-Hydroxyfluoxymesterone, 11-oxofluoxymesterone, 6,16-dihydroxylated fluoxymesterone | 16-hydroxy metabolites, 9α-fluoro-17,17-dimethyl-18-norandrostane-4,13-dien-11β-ol-3-one | Not extensively detailed in provided sources. | researchgate.netresearchgate.netnih.govoup.comnih.gov |
| Phase II Conjugation | Glucuronidation and sulfation | Glucuronidation and prominent sulfation | Not detailed in provided sources. | nih.govpdr.netresearchgate.net |
| Parent Drug in Urine | Detectable for ~1 day | Not detected | Not detailed in provided sources. | researchgate.netnih.gov |
Analytical Methodologies for Fluoxymesterone and Its Metabolites in Research
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating complex mixtures into their individual components. For fluoxymesterone (B1673463) analysis, both gas and liquid chromatography are extensively utilized, often in tandem with mass spectrometry for definitive identification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like steroids. dshs-koeln.de In the context of fluoxymesterone, GC-MS is frequently used to identify its metabolites in biological samples such as urine. nih.govresearchgate.net
Research Findings:
Studies have demonstrated the suitability of GC-MS for elucidating the metabolic pathways of fluoxymesterone. nih.gov In one investigation, seven fluoxymesterone metabolites were confirmed in a positive doping control sample using GC-MS, including five that had not been previously reported. nih.gov
The process often involves a derivatization step, such as trimethylsilylation, to increase the volatility of the analytes before they are introduced into the GC system. researchgate.netdshs-koeln.de For instance, the derivatization of dry residues with MSTFA/NH4I/ethanethiol has been employed for GC-MS analysis. dshs-koeln.de
High-resolution mass spectrometry (HRMS) coupled with GC provides highly accurate mass measurements, which aids in the confident identification of metabolites. researchgate.net
Investigations have explored the Wagner-Meerwein rearrangement of fluoxymesterone, which results in the formation of 17,17-dimethyl-18-norandrost-13-ene derivatives, detectable by GC-MS. dshs-koeln.de
In equine drug testing, GC-MS has been instrumental in identifying key metabolites. One study detected 9α-fluoro-17,17-dimethyl-18-norandrostane-4,13-dien-11β-ol-3-one as a major metabolite in horse urine. researchgate.net
Table 1: GC-MS Parameters for Fluoxymesterone Analysis
| Parameter | Details | Reference |
| Derivatization | MSTFA/NH4I/ethanethiol (320/1/2; v/w/v) at 80°C for 60 min | dshs-koeln.de |
| Injection Volume | 0.5 µL | dshs-koeln.de |
| Mass Range | 50 Da to 650 Da | dshs-koeln.de |
| Scan Speed | 2.5 scans/s | dshs-koeln.de |
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgthermofisher.com It is particularly well-suited for the analysis of less volatile and thermally labile compounds. thermofisher.com
Research Findings:
LC-MS/MS is a cornerstone in modern doping analysis, offering complementary data to GC-MS. dshs-koeln.de It has been successfully used to elucidate the urinary metabolites of fluoxymesterone. nih.gov
In one study, LC-MS/MS analysis of a positive doping sample revealed nine different analytes, including the parent fluoxymesterone compound. nih.gov A neutral loss scan of 20 Da, corresponding to the loss of HF, was used for the selective detection of its metabolites. nih.govresearchgate.net
Time-of-flight mass spectrometry (TOF-MS) coupled with LC provides high-resolution and accurate mass data, which is invaluable for identifying unknown metabolites. researchgate.net A study using LC-QTOF-MS detected twelve fluoxymesterone metabolites in urine samples with high mass accuracy. researchgate.net
Different ionization techniques are employed in LC-MS, with electrospray ionization (ESI) being common for steroid analysis. nih.govresearchgate.net Researchers have also explored anion attachment mass spectrometry to enhance the detection of neutral steroids like fluoxymesterone metabolites, achieving lower limits of detection. wada-ama.org
Table 2: LC-MS/MS Parameters for Fluoxymesterone Metabolite Detection
| Parameter | Details | Reference |
| Column | Varian Omnispher C18 (100 x 2 mm i.d., 3μm) | dshs-koeln.de |
| Flow Rate | 300 μL/min | dshs-koeln.de |
| Ionization Mode | Positive Electrospray Ionization (ESI) | dshs-koeln.de |
| Spray Voltage | 4000V | dshs-koeln.de |
| Capillary Temp. | 300ºC | dshs-koeln.de |
| Collision Gas | Argon | dshs-koeln.de |
High-performance liquid chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. fda.gov.twjfda-online.comjfda-online.com It is often used with a UV detector for the analysis of fluoxymesterone in various preparations.
Research Findings:
An HPLC method was developed to simultaneously assay for fluoxymesterone, methyltestosterone, and testosterone (B1683101) in adulterated herbal preparations. fda.gov.twjfda-online.com The separation was achieved on an ODS column with an isocratic elution of water and acetonitrile (B52724) (3:2). fda.gov.twjfda-online.com
In this method, calibration graphs for fluoxymesterone were linear in the range of 10-160 μg/ml, with a high correlation coefficient. fda.gov.twjfda-online.com The recovery of fluoxymesterone from a spiked herbal preparation was found to be 87.7%. fda.gov.twjfda-online.com
Another HPLC method was developed for screening anabolic androgenic steroids, including fluoxymesterone, in animal feed samples. This method utilized a reversed-phase Chromolith RP-18e column and UV detection at 245 nm. nih.gov
The United States Pharmacopeia (USP) outlines an HPLC method for assessing the purity of fluoxymesterone, using a 254-nm detector and a specific gradient elution program. pharmacopeia.cn
Table 3: HPLC Method for Androgen Detection in Herbal Preparations
| Parameter | Details | Reference |
| Column | ODS (Octadecylsilane) | fda.gov.twjfda-online.com |
| Mobile Phase | Water:Acetonitrile (3:2) | fda.gov.twjfda-online.com |
| Elution | Isocratic | fda.gov.twjfda-online.com |
| Detection | UV | fda.gov.twjfda-online.com |
| Linear Range | 10-160 μg/ml | fda.gov.twjfda-online.com |
| Recovery | 87.7% | fda.gov.twjfda-online.com |
Spectroscopic Identification and Quantification Methods
Spectroscopic techniques are employed to obtain structural information about molecules, which is crucial for the definitive identification of fluoxymesterone and its metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It is particularly valuable for characterizing newly synthesized reference standards of metabolites.
Research Findings:
In a study identifying a novel fluoxymesterone metabolite in horse urine, ¹H NMR and ¹³C NMR spectra were used to characterize the synthesized reference standard of 9α-fluoro-17,17-dimethyl-18-norandrostane-4,13-dien-11β-ol-3-one. researchgate.net
The use of NMR provides unambiguous structural confirmation, which is essential when identifying previously unknown metabolites. researchgate.net
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. vscht.cz It provides a molecular "fingerprint" that can be used for compound identification by comparison with a reference standard.
Research Findings:
The United States Pharmacopeia (USP) and the Japanese Pharmacopoeia specify the use of infrared absorption spectrophotometry for the identification of fluoxymesterone. nih.govnihs.go.jp
The procedure involves comparing the infrared absorption spectrum of the test sample, prepared as a potassium bromide disk, with the spectrum of a fluoxymesterone reference standard. nihs.go.jp Both spectra should exhibit similar absorption intensities at the same wavenumbers for a positive identification. nihs.go.jp
Sample Preparation and Extraction Protocols for Biological Matrices (e.g., Cell Lysates, Animal Fluids)
The initial and crucial step in the analysis of fluoxymesterone from biological samples is the effective isolation of the target analytes from the complex matrix. slideshare.net The choice of sample preparation and extraction protocol is highly dependent on the nature of the biological matrix, such as cell lysates or animal fluids (e.g., urine, plasma), and the physicochemical properties of the compounds of interest. slideshare.nettiaft.org
Commonly employed techniques for extracting fluoxymesterone and its metabolites include:
Liquid-Liquid Extraction (LLE): This is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases. For steroids like fluoxymesterone, LLE is often used to extract the analytes from an aqueous biological fluid into an organic solvent. slideshare.net
Solid-Phase Extraction (SPE): SPE has become a widely adopted technique due to its efficiency, selectivity, and potential for automation. gerstelus.com It involves passing the liquid sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. slideshare.net For fluoxymesterone and its metabolites, C18 or other specialized cartridges can be used to purify and concentrate the analytes from matrices like urine. researchgate.netresearchgate.net In some protocols, two successive SPE cartridges (e.g., C18 and NH2) are used for enhanced purification. researchgate.net
Protein Precipitation: For samples with high protein content, such as plasma or cell lysates, protein precipitation is a necessary step to remove interfering macromolecules. slideshare.netgerstelus.com
Enzymatic Hydrolysis: Many metabolites of fluoxymesterone are excreted as glucuronide or sulfate (B86663) conjugates. researchgate.netdshs-koeln.de To analyze these conjugated forms, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is often performed to cleave the conjugates and release the free steroid before extraction. tiaft.orgdshs-koeln.detesisenred.net A typical procedure involves incubating the sample (e.g., urine) with the enzyme at a controlled pH and temperature. tiaft.orgdshs-koeln.de
Liquid-Phase Microextraction (LPME): This is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent. The applicability of LPME has been studied for the extraction of fluoxymesterone metabolites. helsinki.fi
The selection of a specific protocol often involves a trade-off between recovery, purity, and sample throughput. For instance, while LLE is straightforward, SPE can offer cleaner extracts and higher concentration factors. tiaft.org Automated systems are also being increasingly used to standardize these extraction procedures, enhancing reproducibility and efficiency. gerstelus.com
Table 1: Overview of Sample Preparation Techniques
| Technique | Principle | Application for Fluoxymesterone | Key Considerations |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Extraction from aqueous samples like urine | Solvent choice is critical for recovery. |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution | Purification and concentration from urine and plasma | Sorbent selection (e.g., C18) is key. researchgate.netresearchgate.net |
| Protein Precipitation | Removal of proteins using a precipitating agent | Pre-treatment of plasma and cell lysates | Ensures cleaner extracts for subsequent analysis. slideshare.net |
| Enzymatic Hydrolysis | Cleavage of conjugated metabolites | Analysis of glucuronidated and sulfated metabolites in urine | Requires specific enzymes like β-glucuronidase. tiaft.orgdshs-koeln.de |
| Liquid-Phase Microextraction (LPME) | Miniaturized LLE for high enrichment | Extraction of metabolites from urine | Reduces solvent consumption. helsinki.fi |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process employed to enhance the analytical properties of target compounds, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. For fluoxymesterone and its metabolites, which may have limited volatility or thermal stability, derivatization is often a mandatory step to improve their chromatographic behavior and mass spectrometric detection. tesisenred.netresearchgate.net
The primary goals of derivatization in this context are:
To increase the volatility and thermal stability of the analytes. researchgate.net
To improve chromatographic separation and peak shape.
To enhance ionization efficiency and produce characteristic mass fragments for sensitive and specific detection by MS.
Common derivatization strategies for steroids include:
Silylation: This is the most prevalent method, involving the replacement of active hydrogens in hydroxyl and keto groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often with a catalyst like trimethyliodosilane (TMIS) or N-trimethylsilylimidazole (TSIM), are used to form TMS ethers and enol-TMS ethers. researchgate.netresearchgate.net For instance, a mixture of MSTFA, mercaptoethanol, and ammonium (B1175870) iodide has been used for the derivatization of steroids for GC-MS analysis. researchgate.net In some cases, a combination of pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane is employed. researchgate.netfda.gov
Formation of Oximes and Hydrazones: For steroids with carbonyl groups, derivatization to form oximes or hydrazones can be used to improve detection in liquid chromatography-mass spectrometry (LC-MS) by enhancing proton affinity. researchgate.net
It is important to note that derivatization reactions can sometimes be incomplete or lead to the formation of multiple derivative products for a single analyte, which can complicate data analysis. researchgate.net For example, a major metabolite of fluoxymesterone can yield both tri- and tetra-O-TMS derivatives under standard silylation procedures. researchgate.net Therefore, optimizing the reaction conditions (e.g., temperature, time, reagent concentration) is crucial to ensure a consistent and high yield of the desired derivative. researchgate.net
While derivatization is essential for GC-MS, the advancement of LC-MS/MS techniques allows for the direct analysis of many polar metabolites without this step, simplifying the sample preparation workflow. tesisenred.netnih.gov
Table 2: Common Derivatization Reagents for Fluoxymesterone Analysis
| Reagent Class | Example Reagents | Functional Groups Targeted | Purpose |
| Silylating Agents | MSTFA, BSTFA, TMIS, TSIM | Hydroxyl (-OH), Keto (C=O) | Increase volatility and thermal stability for GC-MS. researchgate.netresearchgate.net |
| Oximation/Hydrazone Formation | Hydroxylamine, Girard's Reagents | Carbonyl (C=O) | Enhance proton affinity for LC-MS analysis. researchgate.net |
Development and Application of Reference Standards for Fluoxymesterone and its Biotransformation Products
The accurate identification and quantification of fluoxymesterone and its metabolites are fundamentally reliant on the availability of high-purity reference standards. nih.govlgcstandards.com These standards are critical for method development, validation, and the routine analysis of research samples.
Reference standards serve several key purposes:
Compound Identification: By comparing the retention time and mass spectrum of an analyte in a sample to that of a certified reference standard, a positive identification can be made. fda.gov
Method Calibration: Reference standards are used to prepare calibration curves, which are essential for the accurate quantification of the analyte in the biological matrix.
Quality Control: They are used in the preparation of quality control (QC) samples to monitor the performance and accuracy of the analytical method over time.
Commercially available, certified reference standards for fluoxymesterone are provided by various suppliers. lgcstandards.comlgcstandards.comsigmaaldrich.combertin-bioreagent.com These standards are typically characterized by extensive analysis to confirm their identity and purity, and are often produced under stringent quality systems like ISO 17034. lgcstandards.comlgcstandards.com
A significant challenge in fluoxymesterone research is that many of its metabolites are not commercially available. nih.gov Therefore, researchers often need to synthesize these metabolites in the laboratory to serve as reference materials. researchgate.net For example, a previously unreported metabolite of fluoxymesterone was synthesized to be used as a reference standard for doping control studies in horses. researchgate.net The characterization of these synthesized standards is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm their chemical structure. researchgate.net
The use of stable isotope-labeled internal standards (e.g., deuterium-labeled analogs) is also a common practice. These standards are added to the sample at the beginning of the analytical process and help to correct for variations in extraction recovery and matrix effects, thereby improving the accuracy and precision of quantification. researchgate.net
Method Validation in Preclinical and Animal Research Contexts (e.g., Limit of Detection, Quantification, Recovery)
Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. In the context of preclinical and animal research involving fluoxymesterone, a validated method ensures the reliability and integrity of the generated data. The validation process assesses several key parameters:
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.net For example, a GC-MS method for various steroids reported LOD values ranging from 0.005 ng/mL to 0.38 ng/mL. researchgate.net Another study developing an LC-MS/MS method for anabolic steroids achieved LOQs of ≤1.5 ng/mL for all analytes. nih.gov
Recovery: This parameter measures the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard of the same concentration. researchgate.netresearchgate.net Recovery studies for steroid analysis have reported values ranging from 81% to 149% for a GC-MS method and >70.3% for an LC-MS/MS method. researchgate.netnih.gov
Specificity and Selectivity: This ensures that the method can unequivocally measure the analyte of interest without interference from other components in the sample matrix, such as endogenous compounds or other metabolites. researchgate.net
Linearity and Range: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. These are typically assessed at different concentration levels.
Matrix Effect: This evaluates the influence of co-eluting, interfering substances from the biological matrix on the ionization of the target analyte in MS-based methods. researchgate.net
A comprehensive validation process ensures that the analytical method is robust, reliable, and fit for the purpose of analyzing fluoxymesterone and its metabolites in specific biological matrices within a research setting. researchgate.net
Table 3: Key Validation Parameters in Fluoxymesterone Analysis
| Validation Parameter | Description | Example Finding |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | 0.1 to 0.4 ng/g in fish plasma for various steroids. researchgate.net |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be accurately and precisely measured. | ≤1.5 ng/mL for unconjugated steroids in dried urine. nih.gov |
| Recovery | The efficiency of the analyte extraction from the matrix. | 81% to 149% for various steroids using GC-MS. researchgate.net |
| Specificity | The ability to assess the analyte in the presence of interfering components. | No matrix effects observed under specific GC-MS/MS conditions. researchgate.net |
Preclinical and in Vitro Biological Investigations
In Vitro Studies on Cell Lines
In vitro studies using various cell lines have been instrumental in elucidating the molecular mechanisms of fluoxymesterone (B1673463). These investigations have explored its effects on receptor activation, enzyme inhibition, and cellular signaling pathways.
Androgen Receptor Transactivation Assays
Androgen receptor (AR) transactivation assays are crucial for determining the androgenic activity of compounds like fluoxymesterone. nih.gov These assays typically utilize reporter genes that are activated upon the binding of a ligand to the androgen receptor. nih.gov
In a two-hybrid protein assay designed to assess the AR N-terminal and C-terminal (N/C) interaction, fluoxymesterone was among the anabolic steroids tested. oup.com The results indicated that lower affinity anabolic steroids, including fluoxymesterone and oxandrolone, required concentrations of 10–100 nM to induce the N/C interaction up to 23-fold. oup.com This is in contrast to high-affinity agonists like dihydrotestosterone (B1667394), which induce the interaction more than 40-fold at much lower concentrations (0.1 to 1 nM). oup.com
Further studies in CV-1 cells expressing a mutant androgen receptor (Q798E) investigated the trans-activation capacity of various androgens. oup.com At high doses (100 nmol/L), fluoxymesterone, along with dihydrotestosterone, nortestosterone, and mesterolone, was tested. oup.com Interestingly, fluoxymesterone at both 10 and 100 nmol/L induced a significantly higher trans-activation activity in the mutant AR compared to the other androgens tested. oup.com A dose-response study with fluoxymesterone on the mutant AR showed that a maximal effect was achieved at 10 nmol/L. oup.com
In the context of breast cancer research, AR transactivation assays in MDA-MB-231 cells demonstrated that Selective Androgen Receptor Modulators (SARMs) act as agonists. plos.org Historically, non-aromatizable androgens such as fluoxymesterone were used in the treatment of breast cancer. plos.org
Enzyme Inhibition Assays (e.g., 11β-HSD2 in HEK-293, SW-620, MCF-7 cells)
Fluoxymesterone has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), an enzyme responsible for the inactivation of glucocorticoids like cortisol. oup.comnih.govwikipedia.org This inhibition has been demonstrated in various cell-based assays.
Using recombinant human 11β-HSD2 expressed in HEK-293 cell lysates, fluoxymesterone was found to be a potent inhibitor, with a half-maximal inhibitory concentration (IC50) ranging from 60 to 100 nM. nih.govresearchgate.netdrugbank.com In intact cells, the IC50 was 160 nM in SW-620 cells and 530 nM in MCF-7 cells. nih.govresearchgate.netdrugbank.com The inhibitory potential of fluoxymesterone on human 11β-HSD2 is comparable to that of glycyrrhetinic acid. oup.com
Structural modeling suggests that fluoxymesterone and cortisol have similar binding modes, indicating a competitive mode of inhibition of 11β-HSD2-dependent cortisol oxidation. oup.comnih.govresearchgate.net Furthermore, studies have shown that fluoxymesterone itself is metabolized by human 11β-HSD2 to 11-oxofluoxymesterone. oup.comnih.govresearchgate.net
Interestingly, the inhibitory effect of fluoxymesterone on 11β-HSD2 shows significant species differences. unibas.ch Measurements using rat kidney microsomes and lysates of cells expressing mouse 11β-HSD2 revealed a much weaker inhibitory potential for fluoxymesterone, with IC50 values of 4.9 ± 0.8 μM and 5.4 ± 0.4 μM, respectively. researchgate.net This suggests that rodent models may not be suitable for investigating the adverse effects related to 11β-HSD2 inhibition by fluoxymesterone. nih.govresearchgate.netdrugbank.com
Table 1: IC50 Values of Fluoxymesterone for 11β-HSD2 Inhibition
| Cell System/Enzyme Source | IC50 Value | Reference |
|---|---|---|
| Recombinant human 11β-HSD2 in HEK-293 cell lysates | 60-100 nM | nih.govresearchgate.netdrugbank.com |
| Intact SW-620 cells | 160 nM | nih.govresearchgate.netdrugbank.com |
| Intact MCF-7 cells | 530 nM | nih.govresearchgate.netdrugbank.com |
| Rat kidney microsomes | 4.9 ± 0.8 μM | researchgate.net |
| Recombinant mouse 11β-HSD2 in HEK-293 cell lysates | 5.4 ± 0.4 μM | researchgate.net |
Molecular Signaling Pathway Analysis in Cultured Cells
The molecular signaling pathways affected by fluoxymesterone have been investigated in various cultured cell lines. In the human erythroleukemia cell line K562, fluoxymesterone was shown to cause a prominent enhancement of colony growth in a serum-substituted in vitro clonogenic assay. nih.gov This suggests a direct stimulatory effect on the proliferation of these cells.
In studies on osteoblastic cells, fluoxymesterone, along with other androgens, was found to be mitogenic in a mouse bone cell system. nih.gov This effect was inhibited by antiandrogens, indicating that it is mediated through the androgen receptor. nih.gov
Research has also explored the broader context of signaling pathways that can be analyzed in cultured cells. For instance, studies on tamoxifen (B1202) resistance in breast cancer cell lines have examined the expression of genes involved in ESR signaling, EGFR signaling, and apoptosis. waocp.com Similarly, investigations into the molecular mechanisms of other compounds have utilized tools like Gene Set Enrichment Analysis (GSEA) to identify the roles of pathways such as the Notch and Wnt signaling pathways. cellmolbiol.org While not directly focused on fluoxymesterone, these methodologies are relevant to understanding its potential impact on various molecular signaling networks.
Mechanistic Studies in Animal Models (excluding human clinical data)
Animal models provide a valuable platform for investigating the systemic and mechanistic effects of fluoxymesterone in a living organism. These studies have focused on areas such as sex differentiation and the modulation of glucocorticoid pathways.
Investigations on Sex Differentiation Processes in Aquatic Species (e.g., Nile Tilapia)
Fluoxymesterone has been studied for its effects on sex differentiation in aquatic species, particularly the Nile tilapia (Oreochromis niloticus). The goal of these studies is often to produce all-male populations for aquaculture, as males typically exhibit faster growth rates. extension.org
Research has shown that administering fluoxymesterone in the feed of Nile tilapia fry can lead to a high percentage of males. scielo.brresearchgate.net One study found that starting the fluoxymesterone treatment three days after hatching resulted in the highest percentage of males (92%). scielo.brresearchgate.net This suggests that the timing of the administration, prior to the natural onset of sex differentiation, is critical for achieving a permanent change in the process. scielo.brresearchgate.net
It has been noted that while effective for sex reversal, fluoxymesterone did not show an anabolic effect on the growth of the treated fish in some studies. scielo.brresearchgate.net In fact, a negative effect on growth was observed after the steroid was withdrawn in fish that had received it for the longest duration. scielo.brresearchgate.net The effectiveness of fluoxymesterone in inducing sex reversal in tilapia has been demonstrated to be comparable to other androgens like 17α-methyltestosterone. scielo.org.mx
Studies on Glucocorticoid Pathway Modulation in Rodent Models
The in vitro finding that fluoxymesterone potently inhibits human 11β-HSD2, but not the rodent equivalent, has significant implications for the use of rodent models to study its effects on the glucocorticoid pathway. nih.govresearchgate.net The significant species differences in the inhibition of 11β-HSD2 by fluoxymesterone suggest that the adverse effects associated with this inhibition, such as potential cortisol-induced mineralocorticoid receptor activation, cannot be adequately investigated in rats and mice. nih.govresearchgate.netdrugbank.com
General research on glucocorticoid-induced bone loss in mice often involves the use of slow-release prednisolone (B192156) pellets to mimic chronic exposure. nih.gov These models are used to study the underlying mechanisms of bone loss and to evaluate new treatment strategies. nih.gov While not directly involving fluoxymesterone, these models highlight the importance of the glucocorticoid pathway in bone metabolism. The potential for fluoxymesterone to modulate this pathway in humans, via 11β-HSD2 inhibition, underscores the need for appropriate models to study these effects.
The broader context of sex differences in preclinical animal research is also an important consideration. ijbs.comclinicalleader.comfrontiersin.orgalternativestoanimalresearch.org Studies have shown that female rodents are generally more active than males, and these differences are influenced by sex hormones. ijbs.com Such inherent sex-based differences in physiology and behavior in animal models can influence the outcomes of pharmacological studies and must be considered in experimental design.
Anabolic Activity Assessment in Animal Models (e.g., protein synthesis, nitrogen retention)
Fluoxymesterone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), has been a subject of preclinical studies to determine its anabolic potential. patsnap.com Anabolism is characterized by the retention of nitrogen in lean body mass, which occurs through the stimulation of protein synthesis and/or a decrease in the breakdown of protein. endocrine.org
The mechanism of action for fluoxymesterone involves binding to androgen receptors. This binding forms a steroid-receptor complex that moves into the cell's nucleus and binds to specific DNA sequences known as hormone response elements (HREs). This action regulates the transcription of target genes, leading to increased protein synthesis and muscle growth. patsnap.com Like other androgenic hormones, fluoxymesterone promotes the retention of nitrogen, sodium, potassium, and phosphorus. This leads to an increase in protein anabolism and a decrease in the catabolism of amino acids. drugbank.com
The anabolic properties of fluoxymesterone are considered potent, estimated to be approximately five times as potent as natural methyltestosterone. drugbank.com However, some studies in animal models, such as Nile tilapia, did not show a positive anabolic effect in terms of growth in response to fluoxymesterone added to their feed. researchgate.net
Table 1: Effects of Fluoxymesterone on Anabolic Parameters
| Parameter | Effect | Mechanism |
| Protein Synthesis | Stimulation patsnap.com | Binds to androgen receptors, regulating gene transcription. patsnap.com |
| Nitrogen Retention | Promotion drugbank.com | Increases protein anabolism and decreases amino acid catabolism. drugbank.com |
| Mineral Retention | Promotes retention of potassium, and phosphorus. drugbank.com | Not detailed in the provided search results. |
Exploration of Erythropoiesis Stimulation in Animal Models
Fluoxymesterone has been shown to stimulate erythropoiesis, the process of red blood cell production. patsnap.comnih.gov This effect is a known characteristic of androgenic anabolic steroids. nih.gov The primary mechanism involves the stimulation of erythropoietin (Ep) production, a hormone that is a key regulator of this process. nih.gov
Preclinical studies in animal models have demonstrated the role of androgens in stimulating erythropoiesis. researchgate.net For example, research in anephric sheep fetuses showed that testosterone was a potent stimulus for extrarenal erythropoietin production, which in turn enhanced erythropoiesis. nih.gov The administration of testosterone to these fetuses led to significant increases in reticulocyte counts, erythrocyte-59Fe uptake, and hematocrit levels. nih.gov The study also established that the erythropoietic effects of testosterone were dependent on the presence of erythropoietin. nih.gov
While direct studies on fluoxymesterone in specific animal models for erythropoiesis stimulation were not detailed in the provided search results, its classification as an androgen suggests a similar mechanism of action. patsnap.comnih.gov The stimulation of red blood cell production is one of the primary outcomes of fluoxymesterone's action, alongside its anabolic effects. patsnap.com
Table 2: Indicators of Erythropoiesis Stimulation by Androgens in Animal Models
| Indicator | Observation in Animal Models (Androgen Treatment) |
| Erythropoietin (Ep) Levels | Increased production, even in extrarenal sites. nih.gov |
| Reticulocyte Counts | Significant increases were observed. nih.gov |
| Hematocrit Levels | Increased levels were noted. nih.gov |
| Erythrocyte-59Fe Uptake | Markedly increased, indicating enhanced red blood cell production. nih.gov |
Advanced Preclinical Model Development and Validation for Steroid Research
The development of advanced preclinical models is crucial for steroid research to provide reliable data that can be translated to clinical applications. bioscientifica.com Traditional animal models, such as rats and mice, have been extensively used to study the effects of therapeutics. mdpi.com However, there is a growing need for more sophisticated models that can more accurately replicate human physiology and disease states. bioscientifica.commdpi.com
In the context of steroid research, particularly for conditions like prostate cancer, patient-derived xenografts (PDXs) are becoming critical tools. bioscientifica.com These models involve transplanting patient tumor tissue into immunodeficient mice, and they have been shown to mirror the diverse mechanisms of resistance to androgen receptor signaling inhibitors. bioscientifica.com This allows for the preclinical testing of new therapies and combinations in a setting that reflects the heterogeneity of human cancers. bioscientifica.com
For instance, the development of the Melbourne Urological Research Alliance (MURAL) collection of prostate cancer PDXs has enabled more precise preclinical study designs. bioscientifica.com These models are instrumental in testing the efficacy of various treatments against different tumor phenotypes. bioscientifica.com
Furthermore, the Wobbler mouse serves as an animal model for human motoneuron diseases and has been used to study steroidal hormone dysregulation. oup.com This model allows for detailed steroid profiling in various tissues, providing insights into the endocrine dysfunctions that may be involved in disease pathogenesis. oup.com
In addition to in vivo models, advanced in vitro models are also being developed. These include 3D cell culture systems, such as spheroids and organoids, and organ-on-a-chip models. mdpi.com These models offer a more clinically relevant environment compared to traditional 2D cell cultures and can be used to investigate the efficacy and potential toxicity of drug candidates, including steroids. mdpi.com For example, collagen-based 3D models have been used to characterize soft tissue sarcomas and the activity of drugs on them, showing high similarity to in vivo samples. mdpi.com
Structure Activity Relationship Sar Studies
Role of the 17α-Methyl Group on Oral Activity and Metabolic Stability
A key structural feature of Fluoxymesterone (B1673463) is the methyl group at the 17α position. wikipedia.org This alkyl substitution sterically hinders the oxidation of the 17β-hydroxyl group, a primary route of inactivation in the liver. nih.govnih.gov This modification significantly reduces first-pass metabolism, thereby increasing the oral bioavailability and prolonging the in vivo half-life of the compound. nih.govnih.gov While essential for oral activity, increasing the length of the alkyl chain beyond a methyl group has been shown to decrease activity, likely by interfering with the crucial hydrogen bonding of the 17β-hydroxyl group within the androgen receptor. nih.gov This 17α-methylation is a common strategy in the design of orally active AAS. researchgate.net
Impact of 9α-Fluorination on Androgen Receptor Affinity and Enzyme Interactions
The introduction of a fluorine atom at the 9α position is a hallmark of Fluoxymesterone's structure. wikipedia.org This modification, in conjunction with the 11β-hydroxyl group, creates a structural similarity to corticosteroids. wikipedia.org This fluorination is known to significantly enhance the biological activity of steroids. While its precise impact on androgen receptor affinity is complex, it is understood to modulate the electronic environment of the steroid, potentially increasing its binding potency. Furthermore, this 9α-fluoro group contributes to the compound's interaction with various enzymes. researchgate.net
Significance of the 11β-Hydroxyl Group for Specific Enzyme Inhibition and Aromatization Inhibition
The 11β-hydroxyl group is a critical determinant of Fluoxymesterone's unique pharmacological properties. wikipedia.org This group provides steric hindrance that prevents the aromatization of the A-ring, meaning Fluoxymesterone is not converted to estrogenic metabolites. wikipedia.org This is a significant difference compared to testosterone (B1683101) and other aromatizable androgens.
Furthermore, the 11β-hydroxyl group is implicated in the potent inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). wikipedia.orgnih.gov This enzyme is responsible for inactivating cortisol. wikipedia.org The inhibitory action of Fluoxymesterone on 11β-HSD2 is unique among AAS and is attributed to this specific hydroxyl group. wikipedia.org The half-maximal inhibitory concentration (IC50) for this inhibition has been measured to be in the range of 60-100 nM in cell lysates. nih.gov This inhibition may lead to an accumulation of cortisol, which can then activate mineralocorticoid receptors, potentially causing side effects such as water retention and hypertension. wikipedia.orgmdpi.com
Comparative SAR Analysis with Other Anabolic-Androgenic Steroids and Synthetic Derivatives
The structure-activity relationships of Fluoxymesterone become clearer when compared with other AAS. Like testosterone, Fluoxymesterone is an agonist of the androgen receptor. wikipedia.org However, the modifications to its structure result in a different profile. For instance, the lack of aromatization contrasts with testosterone and metandienone, which can cause estrogenic side effects. wikipedia.orgmdpi.com
Compared to methyltestosterone, Fluoxymesterone is approximately five times more potent. drugbank.comiarc.frhmdb.ca While both are 17α-alkylated for oral activity, the addition of the 9α-fluoro and 11β-hydroxyl groups in Fluoxymesterone significantly enhances its anabolic and androgenic properties. wikipedia.org However, it still maintains a relatively poor ratio of anabolic to androgenic activity compared to some other AAS like nandrolone. wikipedia.org
Below is a table comparing the relative binding affinities of various anabolic steroids to the androgen receptor (AR), highlighting the diverse effects of different structural modifications.
| Steroid | Relative Binding Affinity (%) to AR |
| Androstanolone (DHT) | 60–120 |
| Boldenone | 50–75 |
| Fluoxymesterone | Data not specified in provided results |
| Methyltestosterone | 45–125 |
| Nandrolone | 154–155 |
| Metribolone | 199–210 |
This table is populated with data from a template of relative affinities and may not be exhaustive. wikipedia.org
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations have been employed to understand the interaction between Fluoxymesterone and its biological targets. nih.govresearchgate.netresearchgate.net These computational techniques help visualize the binding modes of the steroid within the active sites of receptors and enzymes. dergipark.org.tr
Studies have used docking to investigate the binding of Fluoxymesterone to proteins like human serum albumin (HSA), which is crucial for its transport in the bloodstream. researchgate.netresearchgate.net Such simulations can predict the most probable orientations and binding energies between the drug and the protein. researchgate.net
In the context of its enzyme inhibition, structural modeling has revealed that Fluoxymesterone and cortisol have similar binding modes within the 11β-HSD2 enzyme, supporting a competitive inhibition mechanism. nih.gov These computational approaches are invaluable for designing new derivatives with potentially more desirable activity profiles. mdpi.com
Future Research Directions and Methodological Innovations
Development of Advanced In Silico Models for Predicting Biological Activity and Metabolism
Computational, or in silico, models are becoming increasingly sophisticated and integral to pharmacological research. For fluoxymesterone (B1673463), the development of advanced models holds promise for predicting its biological activity and metabolic fate with greater accuracy.
Quantitative structure-activity relationship (QSAR) studies are a cornerstone of this approach. researchgate.netnih.gov By analyzing the relationship between the chemical structure of fluoxymesterone and its derivatives and their biological activities, QSAR models can help predict the potency and potential effects of novel, structurally similar compounds. nih.gov These models can be built using techniques like multiple linear regression and support vector machines. chemcomp.com
Predicting the metabolism of fluoxymesterone is another critical application of in silico modeling. The presence of the 17-alpha alkyl group in its structure slows hepatic degradation, allowing for oral administration. drugbank.com Computational models can simulate the interactions of fluoxymesterone with metabolic enzymes, primarily cytochrome P450 (CYP) isoforms, to predict its metabolites. drugbank.commedscape.com This can aid in identifying potential drug-drug interactions and understanding inter-individual variability in metabolism.
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding in Cell/Animal Models
To gain a holistic understanding of fluoxymesterone's effects, researchers are turning to multi-omics approaches. This involves the simultaneous analysis of different "omes," such as the genome, transcriptome, proteome, and metabolome, within a biological system. mdpi.com
Transcriptomics: Analyzing changes in gene expression in response to fluoxymesterone treatment can reveal the signaling pathways and cellular processes it modulates.
Proteomics: This approach identifies and quantifies the proteins whose levels are altered by fluoxymesterone, providing direct insight into the functional changes within the cell.
Metabolomics: Studying the metabolic fingerprint of cells or organisms exposed to fluoxymesterone can uncover alterations in metabolic pathways and identify novel biomarkers of exposure.
By integrating data from these different omics levels, researchers can construct comprehensive models of fluoxymesterone's mechanism of action in various cell and animal models, moving beyond a single target to a systems-level understanding. mdpi.com
Design of Novel Research Probes and Pharmacological Tools Based on Fluoxymesterone's Structure
The unique chemical structure of fluoxymesterone, a 17α-alkylated and 9α-fluorinated derivative of testosterone (B1683101), makes it a valuable scaffold for designing novel research probes and pharmacological tools. wikipedia.orgresearchgate.net These tools are essential for studying the androgen receptor and other steroid hormone signaling pathways.
By modifying the fluoxymesterone molecule, for example, by attaching fluorescent tags or biotin (B1667282) labels, researchers can create probes to visualize and track the androgen receptor within living cells. These probes can be used to study receptor trafficking, protein-protein interactions, and the dynamics of receptor activation in real-time.
Furthermore, the development of derivatives with altered binding affinities and selectivities for different steroid receptors can help to dissect the specific roles of these receptors in various physiological and pathological processes. acs.org This can lead to the creation of more selective androgen receptor modulators (SARMs) with potentially improved therapeutic profiles.
Refinement of Analytical Methodologies for Ultra-Trace Detection of Fluoxymesterone and its Metabolites in Biological Matrices for Research Purposes
The ability to detect minute quantities of fluoxymesterone and its metabolites in biological samples like urine is crucial for research in areas such as metabolism and pharmacokinetics. nih.govcore.ac.ukresearchgate.net Continuous refinement of analytical techniques is a key area of future development.
Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdshs-koeln.de Future research will focus on improving the sensitivity and specificity of these techniques. This includes the development of novel derivatization strategies to enhance the volatility and ionization of fluoxymesterone and its metabolites for GC-MS analysis. dshs-koeln.de For LC-MS/MS, advancements in ionization sources and mass analyzers will enable lower limits of detection. wada-ama.orgacs.org
The development of methods for ultra-trace detection, pushing the limits to nanogram per liter (ng/L) levels, is particularly important for environmental monitoring and understanding long-term exposure. core.ac.ukresearchgate.net High-resolution mass spectrometry (HRMS) is a promising tool in this regard, offering high mass accuracy and resolving power to distinguish target analytes from complex matrix interferences. vliz.belcms.cz
Exploration of Enzyme Specificity and Substrate Promiscuity in Biotransformation Processes
The biotransformation of fluoxymesterone is a complex process involving a variety of enzymes. researchgate.net Future research will aim to better characterize the specificity of these enzymes and explore the phenomenon of substrate promiscuity. nih.gov
The primary enzymes involved in steroid metabolism are the cytochrome P450 (CYP) family. medscape.com While some specific CYP isoforms involved in fluoxymesterone metabolism have been suggested, a complete picture of their relative contributions is still needed. drugbank.com Investigating the kinetics of fluoxymesterone metabolism by individual CYP enzymes will provide valuable insights into its biotransformation pathway.
Q & A
Q. What are the essential safety protocols for handling Fluoxymesterone in laboratory settings?
Q. How can researchers validate the purity and identity of Fluoxymesterone?
Analytical validation involves:
Q. What methodologies ensure reproducibility in Fluoxymesterone dosing studies?
Follow pharmacopeial guidelines for tablet preparation and HPLC system suitability:
- Chromatographic Resolution : Ensure a resolution ≥6 between Fluoxymesterone and internal standards .
- Repeatability : Relative standard deviation (RSD) of peak areas should not exceed 1.5% across six replicates .
Advanced Research Questions
Q. How can conflicting data on Fluoxymesterone’s anabolic-to-androgenic ratio be resolved?
Contradictions often arise from model-specific variables (e.g., cell lines vs. animal models). Mitigation strategies include:
Q. What frameworks are recommended for designing studies on Fluoxymesterone’s long-term endocrine effects?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Ethical Compliance : Obtain IRB approval for human tissue studies, emphasizing informed consent for secondary data use .
- Novelty : Focus on understudied endpoints (e.g., epigenetic modulation of androgen receptors) .
Q. How should researchers address discrepancies between in vitro and in vivo toxicity profiles?
- Mechanistic Studies : Use transcriptomic analysis (RNA-seq) to identify pathways (e.g., oxidative stress) that diverge across models .
- Meta-Analysis : Pool data from ≥5 independent studies to assess heterogeneity using I<sup>2</sup> statistics .
Q. What strategies improve the reliability of Fluoxymesterone stability studies under varying storage conditions?
- Forced Degradation : Expose samples to heat (40°C), humidity (75% RH), and UV light to identify degradation products via HPLC-DAD .
- Long-Term Stability : Monitor purity at -20°C over 24 months; report RSD for batch-specific certificates of analysis .
Methodological Resources
- Data Contradiction Analysis : Use iterative coding (e.g., NVivo) to triangulate qualitative findings with quantitative LC-MS/MS datasets .
- Regulatory Compliance : For forensic applications, adhere to Schedule III controls (U.S. DEA) and document chain-of-custody protocols .
Note: All answers prioritize peer-reviewed methodologies over commercial considerations. For extended datasets, consult supplementary materials in compliance with journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
